

Comparative analysis of "Sofosbuvir impurity M" with other Sofosbuvir impurities

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of Sofosbuvir Impurity M and Other Related Impurities

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **Sofosbuvir impurity M** against other known process-related and degradation impurities of Sofosbuvir, a key antiviral agent in the treatment of Hepatitis C. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and quality control, offering objective comparisons supported by available experimental data.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication.[1] During its synthesis and storage, various impurities can emerge, including related substances, degradation products, and residual solvents.[1] The presence and quantity of these impurities are critical parameters that determine the quality, stability, and biological safety of the active pharmaceutical ingredient (API).[1] This guide focuses on a comparative analysis of **Sofosbuvir impurity M** with other significant impurities.

Comparative Data of Sofosbuvir Impurities



The following tables summarize the key characteristics of $Sofosbuvir\ impurity\ M$ and other notable impurities based on available data.

Table 1: Physicochemical Properties of Sofosbuvir and Its Impurities			
Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Sofosbuvir	C22H29FN3O9P	529.45	1190307-88-0
Sofosbuvir impurity M	C22H30N3O10P	527.46	2095551-10-1
Sofosbuvir impurity C	C22H29FN3O9P	529.45	1496552-28-3
Sofosbuvir impurity L	C22H29FN3O9P	529.45	Not Available
Acid Degradation Impurity	C16H18FN2O8P	416.08	Not Available
Base Degradation Impurity A	C16H25FN3O9P	453.13	Not Available
Base Degradation Impurity B	C13H19FN3O9P	411.08	Not Available
Oxidative Degradation Impurity	C22H27FN3O9P	527.15	Not Available



Table 2: Comparative Biological Activity of Sofosbuvir and Its Impurities		
Compound	Reported Biological Activity/Significance	
Sofosbuvir	Potent inhibitor of HCV NS5B RNA-dependent RNA polymerase, demonstrating significant anti- HCV activity.[2][3]	
Sofosbuvir impurity M	Structurally similar to Sofosbuvir and may interact with the same molecular targets, but does not exhibit the same level of antiviral activity. It is primarily studied for its impact on the stability and purity of the final drug product. [4]	
Sofosbuvir impurity C	Demonstrates significantly lower antiviral activity compared to Sofosbuvir. In vitro studies indicate it does not effectively inhibit HCV replication.[3] [5]	
Sofosbuvir impurity L	A diastereoisomer of Sofosbuvir. While it is an inhibitor of HCV RNA replication, its potency relative to Sofosbuvir is a critical aspect of impurity profiling.[2]	
Degradation Impurities	The formation of these impurities under stress conditions (acid, base, oxidation) indicates potential degradation pathways for Sofosbuvir. Their biological activities are generally not well-characterized but are presumed to be significantly lower than the parent drug.	

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling



This method is widely used for the separation, identification, and quantification of Sofosbuvir and its impurities.

Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.[6][7]
- Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v), delivered in an isocratic mode.[6][7]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 260 nm.[6][7]
- Sample Preparation:
 - Prepare a standard stock solution of Sofosbuvir (e.g., 400 mg in 100 mL of diluent).
 - Prepare individual or mixed standard solutions of the impurities (e.g., 25 mg in 100 mL of diluent).[6]
 - The diluent used is typically a mixture of water and acetonitrile (50:50 v/v).[6]
 - Inject the prepared solutions into the HPLC system.
- Data Analysis: The retention times and peak areas are used to identify and quantify the
 impurities relative to the Sofosbuvir peak. For instance, in one study, the retention time for
 Sofosbuvir was approximately 3.674 min, while a process-related impurity eluted at 5.704
 min.[6][7]

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.

Protocol:



- Acid Hydrolysis: Dissolve Sofosbuvir in 1N HCl and reflux at 80°C for up to 10 hours.
 Neutralize the solution before analysis.[8]
- Base Hydrolysis: Dissolve Sofosbuvir in 0.5N NaOH and maintain at 60°C for 24 hours.
 Neutralize the solution before analysis.[8]
- Oxidative Degradation: Dissolve Sofosbuvir in 30% H₂O₂ and maintain at 80°C for two days. [8]
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
- Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for 24 hours.[8]
- Analysis: Analyze the stressed samples using a stability-indicating HPLC method (as described above) to separate and identify the degradation products.

Structural Characterization of Impurities

The structural elucidation of unknown impurities is crucial for a comprehensive understanding of their properties.

Protocol:

- Isolation: Isolate the degradation products using preparative HPLC.
- Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HRMS) to determine the exact molecular weight and molecular formula of the isolated impurities.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Employ various NMR techniques (¹H NMR, ¹³C NMR, ³¹P NMR, ¹°F NMR, HSQC, and HMBC) to elucidate the detailed chemical structure of the impurities.[8] Spectra are typically recorded in deuterated solvents like DMSO-d₆ or MeOD.[8]

Visualizing Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and processes related to the analysis of Sofosbuvir impurities.

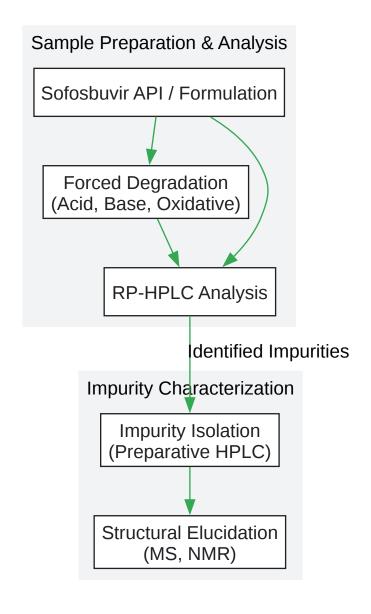




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Caption: Mechanism of action of Sofosbuvir.

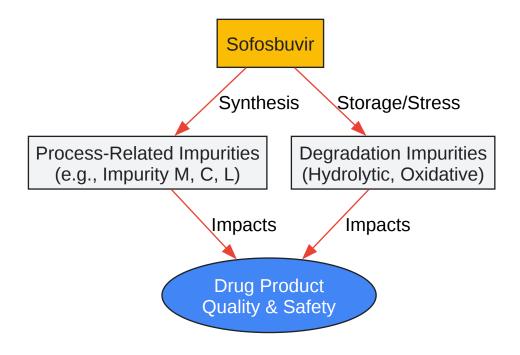




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Caption: Workflow for impurity analysis.





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Caption: Relationship between impurities and drug quality.

Conclusion

The control of impurities is a critical aspect of pharmaceutical development and manufacturing. This guide has provided a comparative overview of **Sofosbuvir impurity M** and other related impurities, highlighting their physicochemical properties and biological significance. The provided experimental protocols offer a foundation for the analytical methods required for the identification and quantification of these impurities. Continuous monitoring and characterization of such impurities are paramount to ensuring the safety, efficacy, and quality of Sofosbuvir drug products.

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- To cite this document: BenchChem. [Comparative analysis of "Sofosbuvir impurity M" with other Sofosbuvir impurities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1495257#comparative-analysis-of-sofosbuvir-impurity-m-with-other-sofosbuvir-impurities]

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